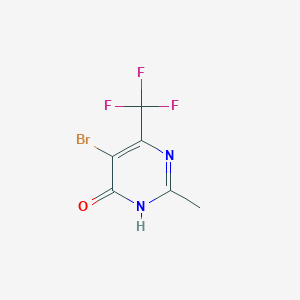

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Description

Properties

IUPAC Name |

5-bromo-2-methyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O/c1-2-11-4(6(8,9)10)3(7)5(13)12-2/h1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPVWODKHJZUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible synthetic route, discusses its reactivity, and explores its potential applications, with a focus on providing a scientifically robust resource for laboratory professionals.

Introduction and Significance

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol belongs to the class of pyrimidine derivatives, which are heterocyclic aromatic compounds containing two nitrogen atoms in a six-membered ring. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] The introduction of a trifluoromethyl (-CF3) group and a bromine atom to the pyrimidine ring imparts unique physicochemical properties that can significantly influence a molecule's biological activity, metabolic stability, and membrane permeability.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and enhance the binding affinity of a molecule to its biological target.[2] Furthermore, the C-F bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.[2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular diversity.[3] This strategic functionalization makes 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectral Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The following table summarizes the key properties of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

| Property | Value | Source |

| CAS Number | 1240602-39-4 | [4] |

| Molecular Formula | C₆H₄BrF₃N₂O | [4] |

| Molecular Weight | 257.01 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and methanol. | General knowledge |

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl group protons (around 2.5 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). The pyrimidine ring proton may appear as a singlet in the aromatic region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the four unique carbons of the pyrimidine ring.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group (broad, around 3200-3500 cm⁻¹), C=O stretching of the pyrimidinone tautomer (around 1650-1700 cm⁻¹), C-N stretching, and C-F stretching vibrations (in the 1000-1350 cm⁻¹ region).

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other small fragments.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is not explicitly published, a plausible and logical synthetic route can be devised based on established pyrimidine chemistry. A common and effective method for the synthesis of substituted pyrimidin-4-ols is the condensation of a β-ketoester with an amidine.

Proposed Synthetic Pathway:

A likely synthetic approach involves the cyclocondensation of a trifluoromethyl-β-ketoester with acetamidine, followed by bromination.

Caption: Proposed synthetic workflow for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4,4-trifluoroacetoacetate.

-

Addition of Amidine: To the resulting solution, add acetamidine hydrochloride portion-wise while stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Step 2: Bromination to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

-

Reaction Setup: Dissolve the 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol obtained from the previous step in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

-

Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution at room temperature. The use of NBS is often preferred for its selectivity and milder reaction conditions compared to elemental bromine.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period determined by TLC monitoring.

-

Work-up: Once the reaction is complete, quench any excess brominating agent with a solution of sodium thiosulfate. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford the final product, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Reactivity and Potential Applications

The chemical reactivity of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is dictated by its key functional groups: the pyrimidin-4-ol core, the bromine atom, and the trifluoromethyl group.

Tautomerism:

The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its corresponding pyrimidin-4(3H)-one form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the ring. This tautomerism can affect its reactivity and biological interactions.

Caption: Tautomeric equilibrium of the pyrimidin-4-ol core.

Reactivity of the Bromine Atom:

The bromine atom at the 5-position of the pyrimidine ring is a key site for synthetic diversification. It can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions provide access to a vast library of derivatives with diverse functionalities, which is a crucial strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[3]

Potential Applications in Drug Discovery:

The combination of the pyrimidine core, a trifluoromethyl group, and a synthetically versatile bromine atom makes 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol a highly attractive scaffold for the development of new therapeutic agents. Pyrimidine derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer Agents: Many pyrimidine-based compounds are used as anticancer drugs, often by inhibiting kinases or other enzymes involved in cell proliferation.[2][5] The trifluoromethyl group can enhance the potency of these inhibitors.

-

Antiviral and Antifungal Agents: The pyrimidine nucleus is a component of several antiviral and antifungal drugs.[5]

-

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

The strategic placement of the trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromine atom allows for systematic structure-activity relationship (SAR) studies to optimize biological activity.

Safety and Handling

As a laboratory chemical, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated and trifluoromethylated heterocyclic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[3][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[3][6] Avoid contact with skin and eyes.[3][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[6]

Conclusion

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of a privileged pyrimidine scaffold, a metabolically robust and electron-withdrawing trifluoromethyl group, and a synthetically tractable bromine atom provides a powerful platform for the design and discovery of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and its potential applications, offering a solid foundation for researchers and scientists working with this promising compound. Further experimental investigation into its specific properties and biological activities is warranted and is likely to uncover new opportunities for its application in drug development.

References

-

Cole-Parmer. (2005, March 21). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Retrieved from [Link]

-

Capot Chemical Co., Ltd. Specifications of 5-bromo-6-(trifluoromethyl)pyrimidin-4-ol. Retrieved from [Link]

- Google Patents. (2022). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.

- El-Sayed, M. A. A., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(11), 103417.

- Wiśniewska, J., et al. (2022).

- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Google Patents. (2023). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

- Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Chemical Synthesis Database. (2025, May 20). 5-bromo-6-(ethoxymethyl)-2-methyl-4-pyrimidinol. Retrieved from [Link]

-

PubChem. 5-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

- Szychowski, K. A., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.

- Kaplaushenko, A., et al. (2021). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol and evaluation of their antimicrobial activity. Journal of Faculty of Pharmacy of Ankara University, 45(1), 1-13.

- Broad Institute. (2018). WO 2018/183936 A1 - Broad Institute.

- Pfizer Inc. (2012). WO 2012/069948 A1 - Common Organic Chemistry.

Sources

- 1. 5-Bromo-2-(trifluoromethyl)pyridine | C6H3BrF3N | CID 2761197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. keyorganics.net [keyorganics.net]

- 4. molcore.com [molcore.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. chemicalbook.com [chemicalbook.com]

chemical structure of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

An In-Depth Technical Guide to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Introduction

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the pyrimidine scaffold is of paramount importance, appearing in a vast array of biologically active molecules. This guide provides a comprehensive technical overview of a highly functionalized pyrimidine derivative: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol .

This molecule is a sophisticated building block, strategically equipped with substituents that offer a combination of desirable physicochemical properties and versatile synthetic handles. The presence of a trifluoromethyl group, a bromine atom, a methyl group, and a hydroxyl group on the pyrimidine core makes this compound a subject of significant interest for researchers and scientists in pharmaceutical and agrochemical development. This document will delve into its detailed chemical structure, plausible synthetic strategies, analytical characterization, and its potential as a cornerstone for the development of novel chemical entities.

Chemical Structure and Physicochemical Properties

The unique arrangement of functional groups in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol dictates its chemical behavior and potential applications.

Core Structural Features

The fundamental identity of the compound is defined by the following key information:

| Property | Value | Reference |

| CAS Number | 1240602-39-4 | [1] |

| Molecular Formula | C₆H₄BrF₃N₂O | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

The molecule's structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The substituents are positioned as follows:

-

Position 2: A methyl group (-CH₃)

-

Position 4: A hydroxyl group (-OH), which exists in tautomeric equilibrium with a keto group (=O)

-

Position 5: A bromine atom (-Br)

-

Position 6: A trifluoromethyl group (-CF₃)

Caption: 2D structure of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.

Tautomerism: The Pyrimidinol-Pyrimidinone Equilibrium

A critical feature of 4-hydroxypyrimidines is their existence as an equilibrium mixture of tautomers: the hydroxyl (-ol) form and the keto (-one) form. In the solid state and in most solvents, the pyrimidin-4-one tautomer is generally favored due to the greater stability of the amide-like functionality. This equilibrium is crucial as it can influence the molecule's reactivity and its interactions with biological targets.

The Influence of Key Substituents

The utility of this compound in drug discovery is largely due to the strategic placement of its functional groups.

-

Trifluoromethyl (-CF₃) Group: The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry.[2] This strongly electron-withdrawing and highly lipophilic moiety can profoundly enhance a molecule's pharmacokinetic profile by improving metabolic stability and membrane permeability.[3][4] The C-F bond is significantly stronger than a C-H bond, making the group resistant to oxidative metabolism.[3] Its presence can also increase binding affinity to target proteins.[2]

-

Bromo (-Br) Group: The bromine atom at the 5-position is not merely a steric or electronic modifier; it is a versatile synthetic handle. The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[5][6] This allows for the selective introduction of a wide variety of aryl, heteroaryl, or alkyl groups via reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, making it an ideal point for library generation.[5][6][7][8][9]

-

Hydroxyl (-OH) Group: The hydroxyl/keto group at the 4-position contributes to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. This is critical for solubility and for forming specific interactions within a biological target's binding site. This position can also be a site for further derivatization, such as O-alkylation, to modulate the compound's properties.[10]

Synthesis and Reactivity Profile

While specific, published synthetic routes for 1240602-39-4 are proprietary, its structure allows for a logical retrosynthetic analysis based on established pyrimidine synthesis methodologies.

Proposed Synthetic Pathway

A plausible and efficient synthesis would likely involve a cyclocondensation reaction, which is a cornerstone of pyrimidine chemistry.[11][12][13] The key steps would be the reaction of a trifluoromethylated β-dicarbonyl equivalent with an amidine, followed by bromination.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol: General Cyclocondensation

-

Reaction Setup: To a solution of a suitable base (e.g., sodium ethoxide) in an alcoholic solvent (e.g., ethanol), add the amidine hydrochloride salt (e.g., acetamidine hydrochloride).

-

Addition of β-Ketoester: Slowly add the β-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and monitor the reaction's progress using Thin-Layer Chromatography (TLC).[11]

-

Work-up: After completion, cool the mixture and neutralize it with an acid. The product often precipitates and can be collected by filtration.[11][13]

-

Purification: The crude product can be purified by recrystallization or column chromatography.[11]

Reactivity and Derivatization Potential

The primary site for synthetic diversification is the C5-bromo position. This allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[8]

-

Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water).[8] Degas the mixture thoroughly by bubbling with an inert gas like argon or nitrogen.

-

Heating: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).[5]

-

Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product using silica gel column chromatography to yield the C5-arylated pyrimidine derivative.[11]

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods is employed for full structural elucidation.[13][14]

| Technique | Expected Observations | Purpose |

| ¹H NMR | A singlet in the aliphatic region (~2.5 ppm) for the -CH₃ group. A broad singlet for the -OH/-NH proton (position can vary and may exchange with D₂O). | Confirms the presence of non-exchangeable protons and their chemical environment. |

| ¹³C NMR | A characteristic quartet for the -CF₃ carbon due to coupling with fluorine atoms. Signals corresponding to the methyl carbon and the aromatic carbons of the pyrimidine ring. | Determines the carbon framework of the molecule. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. | Confirms the presence and electronic environment of the trifluoromethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight (257.01). A characteristic isotopic pattern with two peaks of nearly equal intensity ([M]+ and [M+2]+) due to the presence of bromine (⁷⁹Br and ⁸¹Br).[11] | Confirms the molecular weight and elemental composition (especially bromine).[15] |

| Infrared (IR) Spectroscopy | Broad absorption band for O-H stretch (~3200-3400 cm⁻¹). Strong C=O stretch (~1650-1700 cm⁻¹) from the keto tautomer. C=N and C=C ring stretching vibrations (~1550-1650 cm⁻¹). Strong C-F stretching bands (~1100-1300 cm⁻¹).[16] | Identifies the key functional groups present in the molecule. |

| HPLC | A sharp, single peak under appropriate chromatographic conditions. | Assesses the purity of the compound.[17] |

Applications in Research and Drug Development

The true value of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol lies in its potential as a versatile scaffold for generating novel bioactive compounds.

-

Scaffold for Kinase Inhibitors: The pyrimidine core is a well-known "privileged scaffold" in kinase inhibitor design. Many approved drugs, such as EGFR inhibitors, feature a substituted pyrimidine ring that mimics the adenine portion of ATP to bind in the enzyme's active site.[18] Derivatives of this compound could be synthesized and screened for activity against various kinases implicated in cancer and other diseases.

-

Agrochemical Development: Pyrimidine derivatives are also prevalent in modern agrochemicals, exhibiting fungicidal, herbicidal, and insecticidal properties.[19] The metabolic stability conferred by the trifluoromethyl group is highly advantageous in this field, potentially leading to more potent and persistent crop protection agents.

-

Antiviral and Antimicrobial Agents: The pyrimidine nucleus is fundamental to nucleosides, making it a logical starting point for the development of antiviral and antimicrobial drugs.[19] The unique substitution pattern of this compound could lead to derivatives with novel mechanisms of action against resistant pathogens.

Conclusion

5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is more than just a chemical compound; it is a carefully designed tool for chemical innovation. Its structure embodies several key principles of modern drug design: a biologically relevant core (pyrimidine), a group for enhancing pharmacokinetic properties (-CF₃), and a reactive handle for synthetic diversification (-Br). These features make it an exceptionally valuable building block for researchers aiming to synthesize and explore new chemical space in the quest for novel therapeutics and agrochemicals. The methodologies and insights presented in this guide provide a solid foundation for harnessing the potential of this versatile molecule.

References

-

Pharmaffiliates. The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery. Available from: [Link]

-

Bentham Science Publisher. Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

PMC. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Available from: [Link]

-

PMC. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available from: [Link]

-

ResearchGate. “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. Available from: [Link]

-

Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

Panduranga Mudgal. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Available from: [Link]

-

PMC. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

PubMed. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Available from: [Link]

-

Frontiers. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Available from: [Link]

-

OPUS at UTS. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available from: [Link]

Sources

- 1. molcore.com [molcore.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 19. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Solubility of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol in DMSO and DMF

[1]

Executive Summary

This guide provides an in-depth technical analysis of the solubility characteristics of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4) in the polar aprotic solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1]

Core Takeaway: This compound exhibits high solubility in both DMSO and DMF, typically exceeding 100 mg/mL (approx. 300-400 mM) at ambient temperature.[2] This high solubility is driven by the solvents' ability to disrupt the strong intermolecular hydrogen bonding characteristic of the pyrimidinone solid state. While exact saturation limits depend on specific crystalline polymorphs, DMSO is the preferred vehicle for biological assays due to lower toxicity and higher solvating power, whereas DMF is often preferred in synthetic workups due to its lower boiling point (

Chemical Architecture & Tautomerism

To understand the solubility of this compound, one must first understand its dynamic structure.[2] The name "pyrimidin-4-ol" implies an aromatic hydroxyl group, but in the solid state and in polar solutions, these compounds predominantly exist as the pyrimidin-4(3H)-one tautomer.[1]

The Tautomeric Equilibrium

The trifluoromethyl (

Figure 1: The dynamic equilibrium between the enol and keto forms.[2][3] In DMSO and DMF, the highly polar keto form is stabilized by the solvent's high dielectric constant.

Structural Impact on Solubility

-

Solid State: The keto form forms strong intermolecular hydrogen bonds (N-H

O=C), creating a high-melting crystal lattice (oftenngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solvation Mechanism: DMSO and DMF act as potent Hydrogen Bond Acceptors (HBA).[2] They disrupt the intermolecular lattice by accepting the H-bond from the N-H (keto) or O-H (enol), effectively "wrapping" the molecule in a solvent shell.

Solubility Profile: DMSO vs. DMF[4][5]

The following data summarizes the operational solubility parameters. While batch-specific crystalline habits can alter the rate of dissolution, the saturation limits generally follow these trends.

Comparative Data Table

| Parameter | DMSO (Dimethyl Sulfoxide) | DMF (Dimethylformamide) |

| Solubility Rating | Excellent | Very Good |

| Est.[2] Saturation Limit | ||

| Dissolution Rate | Fast (exothermic) | Moderate |

| Biological Compatibility | Standard for assays ( | Toxic/Interfering |

| Boiling Point | ||

| Hygroscopicity | Extreme (absorbs water) | High |

Selection Logic

-

Choose DMSO if: You are preparing stock solutions for biological screening (e.g., IC50 assays), NMR studies (

-DMSO), or long-term storage atngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Choose DMF if: You are performing synthetic reactions (e.g., SnAr substitutions) where workup requires solvent removal via rotary evaporation or aqueous washing, or if the specific reaction is sensitive to the oxidizing potential of DMSO.[2]

Experimental Protocol: Solubility Determination

Do not rely solely on literature values. The specific polymorph of your batch affects the dissolution rate.[2] Use this self-validating protocol to determine the precise solubility limit for your specific lot.

Materials

-

Compound: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4)[1][4]

-

Solvent: Anhydrous DMSO or DMF (Grade

)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Equipment: Vortex mixer, Sonicator, Centrifuge (optional).[2]

The "Saturation Shake-Flask" Workflow

Figure 2: Step-by-step decision tree for determining solubility limits without wasting large amounts of compound.

Step-by-Step Procedure

-

Initial Charge: Weigh

of the solid into a 1.5 mL microcentrifuge tube. -

Solvent Addition: Add

of anhydrous DMSO. This targets a concentration of 100 mg/mL . -

Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature for 5 minutes.

-

Note: Sonicating warms the solvent. Ensure it cools to room temperature (RT) before final inspection to avoid "supersaturation" that precipitates later.

-

-

Observation:

-

Clear: Solubility is

. You may proceed with this stock concentration.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Cloudy: Add solvent in

increments, repeating the vortex/sonicate cycle, until clear. Calculate final solubility as:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted">

-

Applications & Stability

Stock Solution Preparation

For biological assays, a 10 mM or 100 mM stock solution is standard.[2]

-

Formula: To make

ofngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Storage: Store DMSO stocks at

or

Reaction Chemistry (SnAr)

In synthetic applications, this compound is often used as an electrophile.[2] The "4-ol" (keto) oxygen can be converted to a chloride using

-

Solvent Choice: For couplings involving the Br atom, DMF is often preferred over DMSO if high temperatures (

) are required, to avoid the decomposition of DMSO.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Safety & Handling

References

-

Compound Identity: CAS 1240602-39-4 corresponds to 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol.[1][4] ChemicalBook / Dana Bioscience Catalog Entry. Link

-

General Pyrimidine Solubility: "Solubility of halogenated pyrimidinols in polar aprotic solvents." BenchChem Technical Guides. Link

-

Solvent Properties: Gaylord Chemical Company.[2][5] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Link

-

Tautomerism: Singh, V., et al. "Role of tautomerism in RNA biochemistry."[2][6] RNA, 2015.[2] (Provides theoretical basis for pyrimidinone/pyrimidinol equilibrium). Link

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. danabiosci.shop [danabiosci.shop]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

Technical Analysis: Tautomeric Equilibrium in 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Executive Summary

The molecule formally designated as 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS 1240602-39-4) presents a classic case of heterocyclic tautomerism where nomenclature often diverges from physical reality. While cataloged as a "pyrimidin-4-ol" (enol form), empirical evidence from physical organic chemistry dictates that this scaffold exists predominantly as the pyrimidin-4(3H)-one (keto/lactam form) in both the solid state and solution.

For drug development professionals, this distinction is not merely semantic. It dictates solubility, hydrogen bond donor/acceptor profiles in protein binding pockets, and the regioselectivity of downstream functionalization (N- vs. O-alkylation). This guide dissects the electronic drivers of this equilibrium and provides validated protocols for characterization and synthetic manipulation.

Part 1: Structural Dynamics & Theoretical Framework

The Keto-Enol Equilibrium

The core structural conflict lies between the aromatic lactim (enol) and the non-aromatic, yet resonance-stabilized, lactam (keto) forms.

-

Form A (Lactim/Enol): Possesses a true hydroxyl group at position 4 and a fully conjugated aromatic pyrimidine ring.

-

Form B (Lactam/Keto): Features a carbonyl at position 4 and a protonated nitrogen at position 3 (NH). This form sacrifices full aromaticity for the high stability of the amide-like resonance (

).

Electronic Impact of Substituents

The specific substitution pattern of this molecule strongly biases the equilibrium toward the Lactam (4-one) form:

-

6-Trifluoromethyl (-CF

): This strong electron-withdrawing group (EWG) exerts a powerful inductive effect (-I). By withdrawing electron density from the ring, it increases the acidity of the N3-H bond. However, it also destabilizes the formation of the C-OH bond in the enol form by reducing the basicity of the adjacent nitrogen. -

5-Bromo (-Br): A weak EWG via induction but a pi-donor. Its steric bulk at position 5 can influence the planarity of substituents but reinforces the electron-deficient nature of the pyrimidine core.

-

2-Methyl (-CH

): A weak electron donor. It provides minor stabilization but is insufficient to counteract the strong EWGs.

Visualization of Tautomeric Pathways

Caption: Thermodynamic equilibrium favors the Keto form (Red). Both forms converge to a common ambident anion (Yellow) under basic conditions.

Part 2: Analytical Characterization (The "How-To")

To validate the tautomeric state in your specific batch, rely on these self-validating spectral markers.

NMR Spectroscopy Signatures

The most definitive method for distinguishing the tautomers in solution (DMSO-d6 is recommended to prevent exchange seen in protic solvents).

| Feature | Pyrimidin-4-ol (Enol) | Pyrimidin-4(3H)-one (Keto) | Expected Observation |

| Sharp singlet ~11.0–12.0 ppm (-OH) | Broad singlet ~12.5–13.5 ppm (-NH) | Broad downfield signal (>13 ppm) indicative of lactam NH. | |

| ~160–165 ppm (C-OH aromatic) | ~155–160 ppm (C=O carbonyl) | Distinct Carbonyl Shift. Note: CF | |

| Pyridine-like nitrogen (-N=) | Amide-like nitrogen (-NH-) | Significant upfield shift for protonated nitrogen (~150-160 ppm vs ~250 ppm). | |

| Single peak | Single peak | Useful for purity, but less diagnostic for tautomerism unless comparing to O-methylated standard. |

X-Ray Crystallography

In the solid state, the C4–O bond length is the "smoking gun":

-

C=O (Keto): 1.22 – 1.25 Å (Double bond character).

-

C–OH (Enol): 1.32 – 1.35 Å (Single bond character).

-

Expectation: The crystal structure will reveal hydrogen-bonded dimers formed via the N3-H···O=C4 motif, characteristic of the lactam form.

Part 3: Synthetic Implications & Reactivity

The "One" vs. "Ol" distinction is critical when planning alkylation reactions. Although the molecule exists as a ketone, it reacts as an ambident nucleophile upon deprotonation.

Ambident Reactivity Profile

When treated with a base (e.g., K

-

N-Alkylation (N3):

-

Mechanism: Orbital control (Soft-Soft interaction).

-

Conditions: Polar aprotic solvents (DMF), soft electrophiles (alkyl iodides), thermodynamic control.

-

Outcome: Formation of N-alkylated pyrimidinones.

-

-

O-Alkylation (O4):

-

Mechanism: Charge control (Hard-Hard interaction).

-

Conditions: Oxygen-philic cations (Ag

salts), hard electrophiles (sulfates, chloromethyl ethers), or steric hindrance at the nitrogen. -

Outcome: Formation of alkoxypyrimidines (aromaticity restored).

-

Impact of the 6-CF Group

The trifluoromethyl group at C6 sterically shields the N1 position (though N1 is not the primary protonation site in the 4-one form) and inductively withdraws density from N3.

-

Result: The N3 nitrogen is less nucleophilic than in non-fluorinated analogs. This often increases the ratio of O-alkylation products, especially with bulky electrophiles, as the oxygen retains higher charge density.

Part 4: Experimental Protocols

Protocol 4.1: Determination of Tautomeric Ratio via H NMR

Use this protocol to verify the identity of incoming raw material.

-

Preparation: Dissolve 10 mg of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol in 0.6 mL of DMSO-d6 . (Avoid CDCl

due to poor solubility and aggregation effects). -

Acquisition: Acquire a standard

H spectrum (min 16 scans) and a D -

Analysis:

-

Look for the exchangeable proton signal.

-

Pass Criteria: A broad singlet between 12.5 – 13.5 ppm confirms the NH (Keto) form.

-

Fail Criteria: A sharp singlet < 12.0 ppm suggests the Enol form (rare) or impurities.

-

Confirmation: Add 1 drop of D

O. The signal at >12 ppm should disappear immediately.

-

Protocol 4.2: Regioselective O-Alkylation (Synthesis of Ether Derivatives)

Designed to force the reaction toward the "Ol" derivative despite the "One" stability.

Materials:

-

Substrate: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq)

-

Base: Silver Carbonate (Ag

CO -

Electrophile: Alkyl Iodide (1.2 eq)

-

Solvent: Toluene or Benzene (Non-polar solvents favor O-alkylation via aggregate control)

Workflow:

-

Suspension: Suspend substrate and Ag

CO -

Activation: Stir at room temperature for 30 minutes. Shield from light.

-

Addition: Add Alkyl Iodide dropwise.

-

Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (O-alkylated products are usually less polar/higher R

than N-alkylated products). -

Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The Silver ion (Ag

Reaction Pathway Diagram

Caption: Divergent synthesis pathways controlled by HSAB principles. Path A is default; Path B requires specific metal additives.

References

-

Tautomerism in 4-Hydroxypyrimidines

-

Chemoselective Alkylation

-

Heterocyclic Chemistry Fundamentals

Sources

- 1. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

suppliers and price of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Strategic Sourcing and Synthetic Application of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide for Drug Development

Introduction & Mechanistic Rationale

In modern pharmaceutical design, the incorporation of fluorinated heterocycles is a proven strategy to enhance a drug candidate's lipophilic efficiency (LipE) and metabolic stability. 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1240602-39-4) serves as a highly versatile, multi-functional building block for synthesizing complex kinase inhibitors and central nervous system (CNS) therapeutics.

As a Senior Application Scientist, evaluating this molecule requires understanding the causality behind its structural features:

-

The Trifluoromethyl (-CF3) Group at C6: This strongly electron-withdrawing group lowers the pKa of the pyrimidine ring, increasing metabolic resistance against cytochrome P450 oxidation while significantly boosting membrane permeability.

-

The Bromine (-Br) at C5: Positioned perfectly for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Its placement meta to the methyl group and para to the hydroxyl minimizes steric hindrance during the oxidative addition of palladium catalysts[1].

-

The Hydroxyl (-OH) at C4: Exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. This oxygen can be activated (e.g., using PyBroP) to facilitate subsequent

reactions, allowing for dual functionalization at both the C3/C5 and C4 positions of the core scaffold[1].

Commercial Sourcing & Pricing Economics

Procuring high-purity intermediates is the first critical step in any scale-up campaign. Because the -CF3 group can complicate purification due to its high lipophilicity, sourcing from vendors with validated ISO quality systems is paramount. Below is a comparative analysis of primary suppliers for CAS 1240602-39-4.

Table 1: Supplier Landscape and Estimated Pricing Economics

| Supplier | Purity Grade | Physical Form | Estimated Lead Time | Pricing Model (USD)* |

| Sigma-Aldrich (Bide Pharmatech) | ≥95% | White/Off-white powder | 1–2 Weeks | Organizational/Contract Pricing (Est. |

| MolCore | ≥98% | Crystalline powder | In Stock / Custom | Bulk Inquiry (Est. |

| Howei Pharm | ≥95% | Powder | Custom Production | Quote Required (CMO/CDMO scale)[4] |

| Abovchem | Standard | Powder | 3–5 Days | Catalog Pricing (Est. $75 / 5g)[5] |

*Note: Exact pricing is subject to institutional contracts and bulk volume discounts. Researchers must log in to supplier portals for real-time quotes.

Quality Control: A Self-Validating Analytical Protocol

Relying solely on a supplier's Certificate of Analysis (CoA) introduces unacceptable risk into multi-step syntheses. You must implement a self-validating Quality Control (QC) system upon receipt.

The Causality of the QC Design

Why use a steep gradient in HPLC? The highly lipophilic -CF3 group causes significant column retention, while potential debrominated impurities (a common byproduct in the synthesis of this building block) elute much earlier. A steep gradient ensures baseline resolution between the parent compound and structurally similar impurities. To make the system self-validating, a blank injection and a known internal standard (e.g., toluene) must be run to confirm column performance and rule out carryover.

Step-by-Step QC Methodology

-

Sample Preparation: Dissolve 1.0 mg of the supplier batch in 1.0 mL of LC-MS grade Methanol.

-

System Suitability (Self-Validation): Inject a blank (Methanol only) followed by a 0.5 mg/mL toluene standard. Verify that the baseline is stable and the toluene peak asymmetry is between 0.9 and 1.2.

-

HPLC Execution: Inject 5 µL of the sample using a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm) at 40°C.

-

Gradient Elution: Run the following mobile phase protocol (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile).

Table 2: HPLC Gradient Protocol

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 0.4 | 95 | 5 |

| 4.0 | 0.4 | 10 | 90 |

| 5.0 | 0.4 | 10 | 90 |

| 5.1 | 0.4 | 95 | 5 |

-

Orthogonal Verification: Confirm structural integrity via

NMR (expecting a sharp singlet around -65 to -70 ppm depending on the solvent) and

Figure 1: Self-validating quality control workflow for supplier batch verification.

Downstream Synthetic Workflows: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is its functionalization at the C5 position. However, the strongly electron-withdrawing -CF3 group makes the pyrimidine ring highly electron-deficient.

The Causality of Catalyst Selection

In electron-deficient systems, the C-Br bond is highly activated for oxidative addition, but the subsequent reductive elimination step can be sluggish. If reductive elimination is too slow, competitive hydrodehalogenation (debromination) occurs, destroying the starting material[6]. To prevent this, we utilize XPhosPdG2 (a second-generation Buchwald precatalyst). The bulky, electron-rich XPhos ligand accelerates the reductive elimination step, outcompeting the debromination pathway and driving the reaction to the desired arylated product[6].

Step-by-Step Suzuki Coupling Protocol

This protocol includes a self-validating control: A parallel reaction vessel is run without the palladium catalyst. If product forms in the control, it indicates an alternative non-catalytic pathway or contamination, invalidating the primary result.

-

Preparation: In a dried, argon-flushed Schlenk flask, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.5 equiv, 1.5 mmol).

-

Catalyst Loading: Add XPhosPdG2 (5 mol%) and XPhos ligand (5 mol%). Control Vessel: Omit this step.

-

Base Addition: Add anhydrous

(3.0 equiv) as the base. -

Solvent System: Inject a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). The water is strictly necessary to activate the boronic acid via the formation of a boronate complex, facilitating the transmetalation step.

-

Reaction: Heat the mixture to 90°C under argon for 12 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over

, filter, and concentrate in vacuo. Purify via flash column chromatography.

Figure 2: Mechanistic pathway of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C5 position.

References

-

Howei Pharm. "CAS 1240602-39-4 C6H4BrF3N2O Factory & Stock." Howei Pharm Custom Synthesis. URL:[Link]

-

Jismy, B., et al. "Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions." Molecules, 2020. URL:[Link]

Sources

- 1. Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | 1240602-39-4 [sigmaaldrich.com]

- 3. molcore.com [molcore.com]

- 4. CAS 1240602-39-4 | 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. 5-bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one - CAS:1240602-39-4 - Abovchem [abovchem.com]

- 6. scispace.com [scispace.com]

Methodological & Application

Advanced Suzuki-Miyaura Cross-Coupling Protocol for 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyrimidines is a cornerstone of modern pharmaceutical development. The pyrimidin-4-one scaffold is a privileged pharmacophore in drug discovery, present in numerous antidiabetic, antimalarial, and antimicrobial agents [1]. Consequently, the late-stage functionalization of these heterocycles via Suzuki-Miyaura cross-coupling is of paramount importance [2].

However, the specific substrate 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol presents a triad of distinct chemical challenges:

-

Tautomerism and Catalyst Poisoning: The substrate exists in equilibrium with its pyrimidin-4(3H)-one tautomer. Under basic coupling conditions, the acidic hydroxyl/lactam proton is deprotonated. Direct cross-coupling of unprotected 5-halopyrimidin-4(3H)-ones is historically challenging, often yielding less than 35% under standard conditions because the resulting ambident anion strongly coordinates to palladium, forming off-cycle dead-end complexes [1].

-

Electronic Deficit: The C6-trifluoromethyl (-CF₃) group is intensely electron-withdrawing. While this accelerates the initial oxidative addition of the C5–Br bond, it makes the intermediate highly susceptible to hydrolytic debromination if transmetalation is sluggish.

-

Steric Hindrance: The proximity of the bulky -CF₃ group and the oxygen atom to the C5 position creates a highly congested reactive pocket.

The Solution: To overcome these barriers, this protocol utilizes XPhos Pd G2 , a second-generation dialkylbiaryl phosphine precatalyst. The extreme steric bulk of the XPhos ligand prevents the pyrimidinolate anion from forming stable bidentate complexes with the Pd center, forcing the catalytic cycle forward. This system excels in aqueous biphasic conditions (e.g., t-BuOH/H₂O), which are necessary to solubilize the deprotonated substrate [3].

Reaction Optimization & Causality

The following table summarizes the quantitative optimization data, demonstrating the causality behind the selected protocol parameters.

| Entry | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | <15% | Catalyst poisoning by pyrimidinolate anion; inactive Pd species formed. |

| 2 | Pd(dppf)Cl₂ (5%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 34% | Sluggish transmetalation due to steric clash; significant debromination. |

| 3 | XPhos Pd G2 (3%) | K₂CO₃ (1.5) | t-BuOH/H₂O (1:1) | 80 | 45% | Insufficient base to fully deprotonate both the substrate and activate the boron species. |

| 4 | XPhos Pd G2 (3%) | K₂CO₃ (3.0) | t-BuOH/H₂O (1:1) | 80 | >85% | Optimal. Bulky ligand prevents poisoning; excess base drives the cycle. |

Mechanistic Pathway

Catalytic cycle of the Suzuki-Miyaura coupling for 5-bromopyrimidin-4-ol.

Detailed Experimental Protocol

Reagents & Materials

-

Substrate: 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 mmol, 1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Catalyst: XPhos Pd G2 (0.03 mmol, 3 mol%)

-

Base: Anhydrous K₂CO₃ (3.0 mmol, 3.0 equiv)

-

Solvents: tert-Butanol (t-BuOH) and Deionized Water (Degassed)

Step-by-Step Methodology

-

Preparation & Reagent Loading: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrimidin-4-ol substrate, the corresponding arylboronic acid, anhydrous K₂CO₃, and the XPhos Pd G2 precatalyst.

-

Atmosphere Exchange: Seal the vessel with a rubber septum or crimp cap. Evacuate the vessel under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Scientific Causality: XPhos Pd(0) intermediates are highly sensitive to oxidation; rigorous deoxygenation prevents catalyst degradation.

-

Solvent Addition: Introduce degassed t-BuOH (2.5 mL) and degassed deionized water (2.5 mL) via syringe. The 1:1 biphasic mixture is critical to solubilize both the highly polar pyrimidinolate potassium salt and the organic coupling partners.

-

Reaction Execution: Place the reaction vessel in a pre-heated oil bath or heating block at 80 °C. Stir vigorously (800–1000 rpm) for 12–18 hours.

-

Quenching & pH Adjustment (Critical Step): Cool the mixture to room temperature. Do not extract immediately. Because the product is an acidic pyrimidin-4-ol, it will exist as a water-soluble potassium salt in the highly basic aqueous layer. Add saturated aqueous NH₄Cl (5 mL) or 1M HCl dropwise until the pH of the aqueous layer reaches ~5–6. Scientific Causality: This protonates the pyrimidinolate back to the neutral pyrimidin-4-ol, driving it into the organic phase during extraction.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure product.

Experimental Workflow & Self-Validating Systems

Step-by-step bench workflow for the optimized Suzuki-Miyaura coupling protocol.

Self-Validation & Troubleshooting Guide

To ensure this protocol acts as a self-validating system, monitor the following checkpoints:

-

Validation Check 1 (Pre-Heating): Verify the biphasic mixture is stirring efficiently. If the solid base clumps, increase the stir rate. The pH of the aqueous phase should be >10, confirming complete deprotonation of the substrate.

-

Validation Check 2 (Post-Reaction Workup): Product Loss in Aqueous Layer. If LC-MS shows product formation but isolated yields are low, the aqueous layer is likely too basic. Action: Test the aqueous layer with pH indicator paper. It must be adjusted to pH 5–6 before the Ethyl Acetate extraction.

-

Troubleshooting Debromination: If the major byproduct is 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (debrominated starting material), this indicates that oxidative addition occurred, but transmetalation failed. Action: Ensure the boronic acid is not degraded (anhydrides can form) and verify that exactly 3.0 equivalents of base were used to activate the boron species.

References

- Title: 5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)

- Source: PMC (nih.gov)

- Title: Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules Source: ResearchGate URL

Sources

nucleophilic aromatic substitution SNAr of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Application Note: Nucleophilic Aromatic Substitution ( ) of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Executive Summary & Chemical Context

The compound 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is a highly privileged, polyfunctionalized scaffold utilized extensively in the development of kinase inhibitors and targeted oncology therapeutics (e.g., KRAS modulators).

Functionalizing this scaffold requires precise chemoselectivity. The pyrimidine core is inherently electron-deficient, a property heavily amplified by the strongly electron-withdrawing trifluoromethyl (

However, the C5-bromo substituent is sterically demanding and primarily serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling (such as Suzuki-Miyaura reactions) after the C4 position is functionalized[1]. The primary challenge lies at the C4-hydroxyl group. Because it predominantly exists as the stable pyrimidin-4(3H)-one tautomer, the C4-OH is an exceptionally poor leaving group and strictly requires electrophilic activation before

Mechanistic Insights & Activation Causality

To achieve high-yielding amination at the C4 position, the thermodynamic sink of the pyrimidinone tautomer must be overcome. We present two field-proven strategies for activating the C4 position, each selected based on specific project needs (scale, substrate sensitivity, and safety).

Strategy A: Deoxychlorination via Vilsmeier-Haack Intermediate

This classical two-step approach is the industry standard for scale-up. The pyrimidin-4-ol is treated with Phosphorus oxychloride (

Strategy B: Direct Phosphonium Activation (PyBOP/DBU)

For late-stage functionalization, library synthesis, or when handling acid-sensitive moieties, a direct one-step

Experimental Protocols

Protocol A: Classical Two-Step Chlorination and

Self-Validating Note: The intermediate 4-chloro species is prone to hydrolysis. It should be used immediately in the next step without prolonged storage.

Step 1: Synthesis of 5-Bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine

-

Charge : To a dry, round-bottom flask equipped with a reflux condenser, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq).

-

Reagent Addition : Add neat

(5.0 eq) followed by catalytic DMF (0.05 eq). Caution: -

Reaction : Heat the mixture to 85 °C and stir for 3-4 hours. Monitor by LC-MS (quench a 5

L aliquot in dry methanol to observe the methyl ether derivative, validating the presence of the active chloride). -

Workup : Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess

. Slowly pour the resulting residue over crushed ice to quench residual phosphorus species. Extract immediately with Dichloromethane (DCM) ( -

Isolation : Wash the combined organic layers with cold saturated

, dry over anhydrous

Step 2:

-

Setup : Dissolve the crude 4-chloro intermediate (1.0 eq) in anhydrous THF (0.2 M).

-

Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and the desired amine nucleophile (1.2 eq).

-

Reaction : Stir at room temperature for primary amines, or heat to 60 °C for sterically hindered secondary amines, for 4-12 hours.

-

Validation & Isolation : Confirm completion via TLC or LC-MS. Dilute with Ethyl Acetate (EtOAc), wash with water and brine, dry, and purify via silica gel chromatography.

Protocol B: Direct One-Step PyBOP-Mediated

Self-Validating Note: The formation of the phosphonium intermediate can be observed by LC-MS prior to the addition of the amine if stepwise addition is employed.

-

Charge : In a dry vial under inert atmosphere, dissolve 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq) and the amine nucleophile (1.5 eq) in anhydrous DMF (0.15 M).

-

Activation : Add DBU (3.0 eq) followed by PyBOP (1.3 eq)[4].

-

Reaction : Stir the mixture at room temperature to 50 °C for 12-16 hours. The reaction mixture will typically turn light yellow as the activated complex forms and reacts[3].

-

Workup : Dilute the reaction mixture with a large excess of water (to solubilize DMF and DBU salts). Extract with EtOAc (

mL). -

Washing : Wash the organic layer extensively with 5% aqueous LiCl solution (

mL) to remove trace DMF, followed by brine. -

Isolation : Dry over

, filter, concentrate, and purify via reverse-phase or normal-phase chromatography.

Quantitative Data Summary

The following table summarizes the operational metrics of both methodologies to guide route selection during synthesis planning.

| Parameter | Protocol A: | Protocol B: Direct PyBOP-Mediated |

| Overall Yield (Typical) | 75 - 85% (over two steps) | 60 - 80% (single step) |

| Total Reaction Time | 8 - 16 hours | 12 - 16 hours |

| Scalability | Excellent (Kilogram scale) | Moderate (Best for library synthesis / mg to g scale) |

| Reagent Toxicity | High ( | Moderate (PyBOP yields pyrrolidine-based byproducts) |

| Substrate Scope | Broad (Tolerates bulky amines) | Moderate (Sterically hindered amines may stall) |

| Moisture Sensitivity | Extremely High (Step 1) | Moderate (Requires dry solvents) |

Workflow Visualization

Logical workflow of C4-activation and SNAr amination of the pyrimidin-4-ol scaffold.

References

-

Title : Novel process for the preparation of Adagrasib (Formula-1) Source : TDCommons URL : [Link]

-

Title : Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium Source : PMC / National Institutes of Health (NIH) URL :[Link]

- Title: US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents Source: Google Patents URL

-

Title : EP4074317A1 - PHOSPHORUS DERIVATIVES AS NOVEL SOS1 INHIBITORS Source : European Patent Office URL : [Link]

Sources

- 1. Discovery of an Orally Efficacious Pyrazolo[3,4-d]pyrimidine Benzoxaborole as a Potent Inhibitor of Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20190233440A1 - Substituted Quinazoline and Pyridopyrimidine Derivatives Useful as Anticancer Agents - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

synthesis of EGFR inhibitors using 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Utilizing 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol

Abstract

This application note details the strategic utilization of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol as a privileged scaffold for the synthesis of third- and fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.[1] Focusing on the unique electronic properties imparted by the trifluoromethyl (

Introduction: The Fluorinated Pyrimidine Advantage

In the landscape of kinase inhibitor design, the pyrimidine core acts as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. The specific starting material, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol , offers two distinct medicinal chemistry advantages:

-

Metabolic Stability & Lipophilicity: The

group blocks metabolic oxidation at a typically vulnerable position while increasing lipophilicity, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration—a critical factor for treating brain metastases in NSCLC. -

Electronic Activation: The strong electron-withdrawing nature of the

group significantly lowers the LUMO energy of the pyrimidine ring. This activates the

Retrosynthetic Strategy & Workflow

The synthesis relies on a linear sequence prioritizing the installation of the hinge binder (aniline) before the solvent-exposed tail (aryl/heteroaryl group). This order prevents competitive displacement of the bromine atom and utilizes the high reactivity of the intermediate chloride.

Figure 1: Linear synthetic workflow prioritizing C4 functionalization followed by C5 cross-coupling.

Detailed Experimental Protocols

Step 1: Activation (Chlorination)

Objective: Convert the tautomeric 4-hydroxy group into a reactive 4-chloro leaving group.

Critical Mechanism: The

Reagents:

-

Starting Material: 1.0 eq

-

Phosphorus Oxychloride (

): 5.0 – 10.0 eq (Solvent/Reagent) -

N,N-Diethylaniline or DIPEA: 1.5 eq

-

Solvent: Neat or Acetonitrile (

)[2]

Protocol:

-

Setup: In a flame-dried round-bottom flask under Argon, suspend the starting material in dry

(or use neat -

Addition: Add the base (N,N-Diethylaniline) slowly at 0°C.

-

Reaction: Add

dropwise. Heat the mixture to reflux (approx. 85-90°C) for 3–5 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a high-Rf spot. -

Workup (Exothermic Safety): Cool to RT. Concentrate in vacuo to remove excess

.[3] Pour the residue slowly onto crushed ice/saturated -

Extraction: Extract with Dichloromethane (DCM) (3x). Dry over

and concentrate. -

Yield Expectation: >85%. The product, 5-bromo-4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine , is a volatile solid/oil; store at 4°C.

Step 2: Hinge Binder Installation (

)

Objective: Install the aniline pharmacophore at the C4 position.

Expertise Note: The 4-position is significantly more electrophilic than the 5-position (Br) or 2-position (Me). Acid catalysis protonates the pyrimidine nitrogen (

Reagents:

-

Intermediate A (4-Cl derivative): 1.0 eq

-

Aniline Derivative (e.g., 3-acrylamidoaniline or fluoro-aniline): 1.1 eq

-

Solvent: n-Butanol or Isopropanol

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or HCl (4M in dioxane, 1.0 eq)

Protocol:

-

Dissolve Intermediate A and the Aniline in n-Butanol (0.2 M concentration).

-

Add the acid catalyst.

-

Heat to 90–100°C for 4–12 hours.

-

Observation: A precipitate often forms (the HCl salt of the product).

-

Workup: Cool to RT. Filter the solid and wash with cold ether. If no precipitate, neutralize with

, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient). -

Validation:

NMR should show the disappearance of the aniline

Step 3: Tail Extension (Suzuki-Miyaura Coupling)

Objective: Functionalize the C5-Bromine to add solubility groups (e.g., N-methylpiperazine rings) or extend the hydrophobic reach.

Challenge: The C5-Br is sterically crowded by the adjacent

Reagents:

-

Intermediate B (Core Scaffold): 1.0 eq

-

Aryl/Heteroaryl Boronic Acid/Ester: 1.5 eq

-

Catalyst:

(5 mol%) or -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

-

Degas solvents with Nitrogen/Argon for 15 minutes (Critical: Oxygen poisons the catalyst).

-

Combine Intermediate B, Boronic acid, Base, and Catalyst in a sealed microwave vial or pressure tube.

-

Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

-

Purification: Filter through Celite. Concentrate. Purify via reverse-phase HPLC or silica chromatography (often requiring 1% Triethylamine to prevent streaking of basic pyrimidines).

Biological Mechanism & Rationale[4]

The resulting molecule functions as an ATP-competitive inhibitor. The

Figure 2: Mechanism of Action. The inhibitor outcompetes ATP, blocking downstream oncogenic signaling.

QC & Troubleshooting Guide

| Parameter | Method | Acceptance Criteria | Troubleshooting |

| Purity | HPLC (254 nm) | >95% Area | If <95%, re-column using DCM:MeOH:NH3 (90:9:1). |

| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Check for hydrolysis of Cl (M-Cl+OH) if water was present in Step 1. |

| Structure | 1H/19F NMR | Distinct CF3 singlet (-60 to -65 ppm) | Missing F signal indicates defluorination (rare, requires extreme base). |

| Water | Karl Fischer | <0.5% | Dry solvents are critical for Step 1 & 3. |

References

-

Design and synthesis of 5-trifluoromethylpyrimidine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[4][5] Context: Validates the antitumor activity of the 5-trifluoromethylpyrimidine scaffold against EGFR kinase.[6][4][5][7]

-

Optimization of Substituted Pyrimidine Derivatives. Source: Journal of Medicinal Chemistry (ACS). Context: Discusses structure-activity relationships (SAR) for pyrimidine-based EGFR inhibitors and the role of C4/C5 substitution.

-

Suzuki Coupling of Halogenated Pyrimidines. Source: Organic Chemistry Frontiers (RSC), 2021. Context: Provides conditions for coupling electron-deficient heteroaryl halides, confirming the reactivity of the 5-bromo position.

-

Phosphorus Oxychloride (POCl3) Mediated Chlorination. Source: Common Organic Chemistry / Patent Literature. Context: Standard protocols for converting pyrimidin-4-ol to 4-chloro derivatives using POCl3.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]

- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 7. tandfonline.com [tandfonline.com]

procedure for chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol using POCl3

Application Notes & Protocols

Topic: High-Yield Chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol using Phosphorus Oxychloride (POCl₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Rationale

The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a cornerstone transformation in medicinal chemistry and process development. Chloropyrimidines are versatile intermediates, primed for nucleophilic substitution reactions to introduce a diverse array of functional groups, which is critical for structure-activity relationship (SAR) studies. The target molecule, 4-chloro-5-bromo-2-methyl-6-(trifluoromethyl)pyrimidine, is a highly functionalized building block. The electron-withdrawing nature of the trifluoromethyl and bromo substituents significantly influences the reactivity of the pyrimidine core, making a robust and high-yielding chlorination protocol essential.

This document provides a comprehensive guide to the chlorination of 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol using phosphorus oxychloride (POCl₃). It moves beyond a simple recitation of steps to explain the underlying chemical principles, safety considerations, and troubleshooting strategies, ensuring a successful and reproducible outcome.

Reaction Principle and Mechanism

The substrate, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol, exists in a tautomeric equilibrium with its more stable keto form, 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4(3H)-one. The chlorination reaction proceeds by converting the hydroxyl (or keto) group into a better leaving group.

Mechanism:

-

Activation: The pyrimidinone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate.

-

Chloride Attack: A chloride ion (from POCl₃ or a tertiary amine hydrochloride salt) then attacks the C4 position of the pyrimidine ring.

-

Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final 4-chloropyrimidine product.

The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, is often employed to catalyze the reaction.[1][2] The amine serves two primary functions: it can act as a base to facilitate the initial formation of the pyrimidinolate anion, and it forms a highly reactive intermediate with POCl₃, which accelerates the initial activation step.[3]

Caption: Proposed mechanism for POCl₃-mediated chlorination.

Reagents and Materials

Proper preparation and handling of all materials are critical for success and safety. All glassware must be thoroughly oven-dried before use to prevent the violent reaction of POCl₃ with moisture.[4]

| Reagent/Material | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Mmol | Equivalents | Notes |

| 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol | C₆H₄BrF₃N₂O | 273.01 | 2.73 g | 10 | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 4.6 mL (7.5 g) | 50 | 5.0 | Reagent & Solvent. Corrosive and water-reactive.[5] |

| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 0.16 mL (0.15 g) | 1.0 | 0.1 | Catalyst (Optional, but recommended) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | Extraction Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~200 mL | - | - | Aqueous solution for quench and neutralization.[6] |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~10 g | - | - | Drying Agent |

| Crushed Ice | H₂O | 18.02 | ~300 g | - | - | For quenching.[7] |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. Adjust quantities accordingly for different scales.

4.1 Reaction Setup

-

Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).

-

Fit the top of the condenser with a gas bubbler or a drying tube containing calcium chloride to maintain a dry, inert atmosphere.[7]

-

Set up the apparatus in a certified chemical fume hood.

4.2 Procedure

-

Reagent Charging: To the reaction flask, add 5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidin-4-ol (2.73 g, 10 mmol).

-

Under the inert atmosphere, carefully add phosphorus oxychloride (4.6 mL, 50 mmol) via syringe. POCl₃ serves as both the chlorinating agent and the solvent in this procedure.[2][8]

-

(Optional) Add N,N-diethylaniline (0.16 mL, 1.0 mmol) to the mixture.

-

Reaction: With vigorous stirring, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.

-